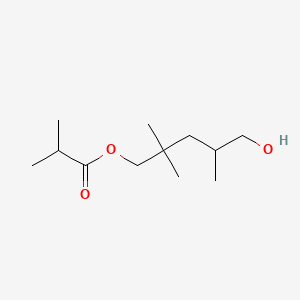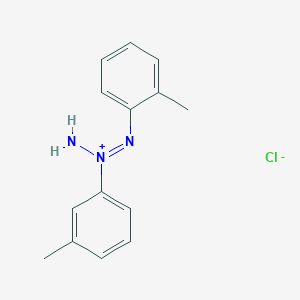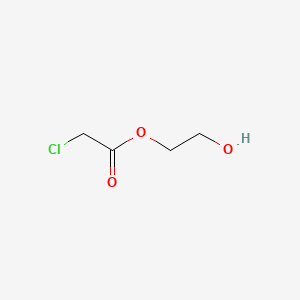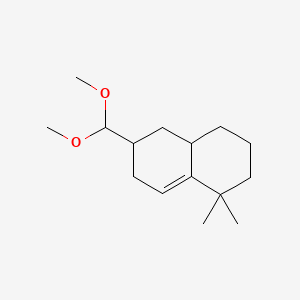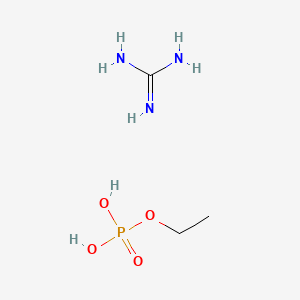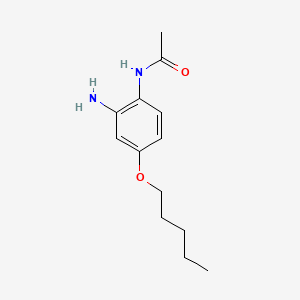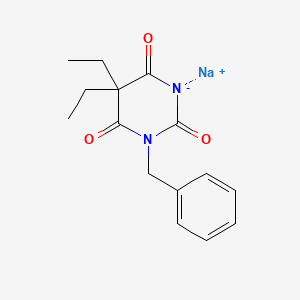
Sodium 1-benzyl-5,5-diethylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-benzyl-5,5-diethylbarbiturate: is a barbiturate derivative known for its sedative and hypnotic properties. It is a sodium salt form of 1-benzyl-5,5-diethylbarbituric acid, which belongs to the class of barbiturates. Barbiturates are central nervous system depressants that were widely used in the past for their sedative, hypnotic, and anticonvulsant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-benzyl-5,5-diethylbarbiturate typically involves the alkylation of 5,5-diethylbarbituric acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization and dried under vacuum.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 1-benzyl-5,5-diethylbarbiturate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the barbiturate ring, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the barbiturate ring.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 1-benzyl-5,5-diethylbarbiturate is used as a reagent in organic synthesis, particularly in the preparation of other barbiturate derivatives. It serves as a model compound for studying the reactivity and properties of barbiturates.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It is also used in pharmacological studies to understand the mechanisms of action of sedative and hypnotic drugs.
Medicine: While its use in medicine has declined due to the availability of safer alternatives, this compound has historical significance as a sedative and hypnotic agent. It has been used in the treatment of insomnia and as an anesthetic in surgical procedures.
Industry: In the industrial sector, this compound is used in the manufacture of other barbiturate compounds. It is also employed in the production of certain pharmaceuticals and chemical intermediates.
Mechanism of Action
Sodium 1-benzyl-5,5-diethylbarbiturate exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA receptor complex, increasing the duration of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and produces sedative and hypnotic effects.
Comparison with Similar Compounds
Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar sedative and hypnotic properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness: Sodium 1-benzyl-5,5-diethylbarbiturate is unique due to the presence of the benzyl group, which influences its pharmacokinetic and pharmacodynamic properties. The benzyl group enhances its lipophilicity, allowing for better penetration of the blood-brain barrier and more potent central nervous system effects compared to other barbiturates.
Properties
CAS No. |
94201-49-7 |
|---|---|
Molecular Formula |
C15H17N2NaO3 |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
sodium;1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3.Na/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |
InChI Key |
BZXGMPMMCUFEBT-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)[N-]C(=O)N(C1=O)CC2=CC=CC=C2)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


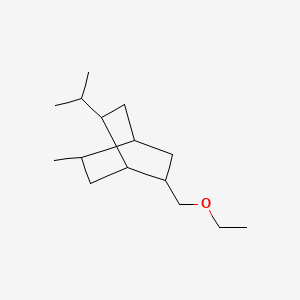
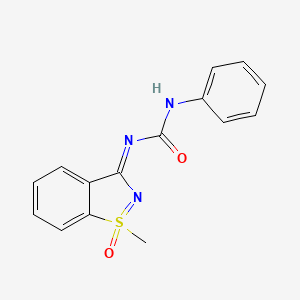
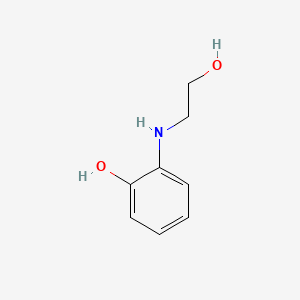
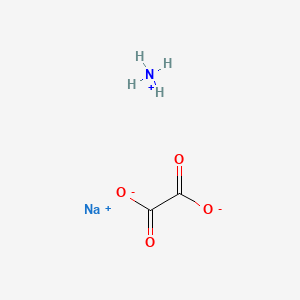
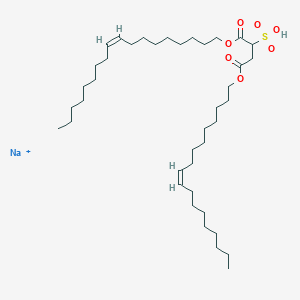
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
